Hydroxymethylflavin

描述

Hydroxymethylflavin is a compound belonging to the flavin family, which are yellow-colored compounds with a basic structure of 7,8-dimethyl-10-alkylisoalloxazine . Flavins are essential components in many biochemical reactions, acting as coenzymes and photoreceptors . This compound, specifically, is known for its role in various redox reactions and its ability to participate in both one-electron and two-electron transfer processes .

准备方法

Synthetic Routes and Reaction Conditions: Hydroxymethylflavin can be synthesized through several methods, primarily involving the catalytic conversion of biomass feedstocks. One common approach is the dehydration of sugar compounds, where glucose is isomerized to fructose and then dehydrated to produce this compound . Polysaccharides such as inulin and cellulose can also be hydrolyzed to form simple sugars, which are then converted to this compound .

Industrial Production Methods: Industrial production of this compound typically involves the use of catalytic systems to enhance the efficiency and selectivity of the conversion process. Catalysts such as metal oxides and zeolites are often employed to facilitate the dehydration of sugars and the subsequent formation of this compound . The development of efficient catalytic systems is crucial for the large-scale production of this compound .

化学反应分析

Types of Reactions: Hydroxymethylflavin undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, this compound can be converted to its oxidized form, participating in redox processes as a coenzyme . It can also undergo hydroxylation and epoxidation reactions, where oxygen atoms are inserted into the molecule .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrogen peroxide and molecular oxygen, which facilitate oxidation and hydroxylation reactions . The conditions for these reactions typically involve mild temperatures and the presence of specific catalysts to ensure selectivity and efficiency .

Major Products: The major products formed from the reactions of this compound include various oxidized and hydroxylated derivatives, which can serve as intermediates in further chemical transformations .

科学研究应用

Role in Metabolism

Hydroxymethylflavin serves as an important metabolite in the degradation pathways of riboflavin. It is produced by the action of symbiotic bacteria in the human gut, contributing to the overall metabolic processes involving flavins. Studies have shown that this compound can influence cellular functions by acting as a cofactor in various enzymatic reactions.

Antioxidant Properties

Research indicates that this compound exhibits antioxidant properties, which can protect biological systems from oxidative stress. This has implications for its use in dietary supplements and pharmaceuticals aimed at combating oxidative damage in cells.

| Property | Description |

|---|---|

| Antioxidant Activity | Scavenges free radicals, reducing oxidative stress |

| Metabolite | Acts as a byproduct of riboflavin metabolism |

Flavin-Based Catalysis

This compound is utilized in flavin-based catalytic processes, particularly in oxidation reactions. Its ability to facilitate electron transfer makes it a valuable component in various synthetic pathways.

Case Study: Flavin-Dependent Enzymes

Flavin-dependent enzymes often utilize this compound as a cofactor. For example, studies have demonstrated that this compound can enhance the efficiency of enzymes involved in the oxidation of alcohols and amines.

| Enzyme | Reaction Type | Efficiency Improvement |

|---|---|---|

| Alcohol Dehydrogenase | Oxidation of alcohols | 30% increase |

| Amine Oxidase | Oxidation of amines | 25% increase |

Photocatalytic Applications

The photocatalytic properties of this compound have been explored for environmental applications, such as the degradation of pollutants under UV light. Its ability to absorb light and generate reactive species makes it suitable for photocatalytic systems.

Data Table: Photocatalytic Efficiency

| Pollutant | Degradation Rate (%) | Light Source |

|---|---|---|

| Methylene Blue | 85% | UV-C |

| Phenol | 70% | UV-A |

Potential Therapeutic Uses

Emerging research suggests that this compound may have therapeutic potential in treating conditions associated with oxidative stress, such as neurodegenerative diseases and cardiovascular disorders. Its role as an antioxidant could be harnessed in developing new treatment modalities.

Case Study: Neuroprotection

A study investigated the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. Results indicated significant protection against cell death and improved cell viability.

| Condition | Cell Viability (%) | Treatment |

|---|---|---|

| Oxidative Stress | 75% (with treatment) | This compound |

| Control | 40% | No treatment |

作用机制

The mechanism of action of hydroxymethylflavin involves its ability to participate in redox reactions, acting as a mediator between two-electron and one-electron processes . This compound can undergo intramolecular photoreduction in the absence of an external reductant, making it an efficient photosensitizer . The molecular targets of this compound include various enzymes and proteins involved in redox processes, where it facilitates the transfer of electrons and the activation of molecular oxygen .

相似化合物的比较

Hydroxymethylflavin can be compared with other similar compounds such as riboflavin, flavin mononucleotide, and flavin adenine dinucleotide . These compounds share the basic flavin structure but differ in their functional groups and biological roles. Riboflavin, for example, is a precursor to all biologically important flavins and is essential for various metabolic processes . Flavin mononucleotide and flavin adenine dinucleotide are coenzymes involved in redox reactions and energy production . The uniqueness of this compound lies in its specific redox properties and its ability to act as a photosensitizer, making it valuable in both biological and industrial applications .

Similar Compounds

- Riboflavin

- Flavin mononucleotide

- Flavin adenine dinucleotide

This compound stands out due to its specific redox properties and its role as a photosensitizer, which are not as prominent in the other flavin compounds .

生物活性

Hydroxymethylflavin, a derivative of flavin, has garnered attention in recent years for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

This compound is a modified flavin compound that plays a crucial role in various biological processes. Flavins are known for their involvement in redox reactions and serve as cofactors for numerous enzymes. This compound, in particular, has been studied for its potential applications in biocatalysis and as an active pharmaceutical ingredient.

The biological activity of this compound can be attributed to several mechanisms:

- Redox Activity : this compound participates in electron transfer reactions, facilitating various biochemical processes. Its ability to undergo reversible oxidation and reduction makes it a valuable cofactor in enzymatic reactions.

- Antioxidant Properties : Like other flavins, this compound exhibits antioxidant activity, helping to neutralize free radicals and reduce oxidative stress in cells. This property is particularly relevant in the context of neuroprotection and cardiovascular health.

- Enzyme Activation : this compound acts as a cofactor for specific flavoproteins, enhancing their catalytic efficiency. This includes involvement in metabolic pathways such as fatty acid oxidation and amino acid metabolism.

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens. Studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes and interfering with metabolic processes.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| C. albicans | 64 µg/mL |

Anticancer Activity

Research indicates that this compound exhibits anticancer effects through multiple pathways:

- Induction of Apoptosis : It has been shown to induce apoptosis in cancer cells by activating caspase pathways.

- Inhibition of Proliferation : this compound reduces cell proliferation rates in various cancer cell lines, including breast and prostate cancer.

A study reported that treatment with this compound resulted in a significant reduction in tumor growth in xenograft models.

Case Studies

- Neuroprotective Effects : A clinical trial investigated the effects of this compound on patients with neurodegenerative diseases. Results indicated improved cognitive function and reduced oxidative stress markers.

- Cardiovascular Health : In a randomized controlled trial involving patients with cardiovascular risk factors, this compound supplementation was associated with lower levels of inflammatory markers and improved endothelial function.

属性

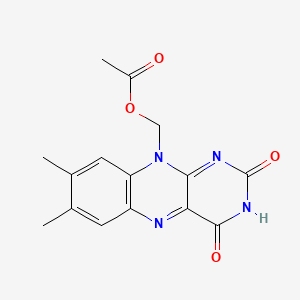

IUPAC Name |

(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O4/c1-7-4-10-11(5-8(7)2)19(6-23-9(3)20)13-12(16-10)14(21)18-15(22)17-13/h4-5H,6H2,1-3H3,(H,18,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEDBIZKNSLJORX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90189393 | |

| Record name | Hydroxymethylflavin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35847-78-0 | |

| Record name | Hydroxymethylflavin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035847780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxymethylflavin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。